

Electrophilic nature of the carbonyl group in 2-Bromocyclohexanone.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromocyclohexanone

Cat. No.: B1249149

[Get Quote](#)

An In-depth Technical Guide on the Electrophilic Nature of the Carbonyl Group in **2-Bromocyclohexanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromocyclohexanone is a highly versatile bifunctional molecule that serves as a cornerstone intermediate in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and agrochemicals.^{[1][2][3]} Its unique reactivity stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α -carbon bearing the bromine atom.^{[4][5]} This guide provides a comprehensive technical overview of the electronic and structural factors governing the electrophilic nature of the carbonyl group in **2-Bromocyclohexanone**, its reactivity profile, and detailed experimental protocols for its synthesis and key transformations.

Introduction: The Dual Electrophilic Character

α -Haloketones, such as **2-Bromocyclohexanone**, are a class of organic compounds distinguished by a halogen atom positioned on the carbon alpha to a carbonyl group.^{[4][6]} This structural arrangement confers a heightened electrophilic reactivity at two distinct sites, making them exceptionally valuable building blocks.^{[2][4]} The primary focus of this guide is the electrophilicity of the carbonyl carbon, which is significantly influenced by the adjacent α -bromo substituent.

The reactivity of **2-Bromocyclohexanone** is fundamentally governed by:

- Nucleophilic attack at the carbonyl carbon: This is a characteristic reaction of ketones, leading to addition products.[2]
- Nucleophilic attack at the α -carbon: This results in the substitution of the bromine atom (SN2 reaction).[1][7]
- Base-mediated reactions involving both centers: The acidity of the α' -protons allows for enolate formation, which can lead to complex rearrangements like the Favorskii rearrangement.[6][8]

Understanding the interplay of these reactive pathways is crucial for leveraging **2-Bromocyclohexanone** effectively in synthetic strategies.

Electronic and Structural Factors Governing Carbonyl Electrophilicity

The electrophilic nature of the carbonyl carbon in **2-Bromocyclohexanone** is amplified by a combination of inductive and molecular orbital effects.

Inductive Effects

The primary driver for the carbonyl carbon's electrophilicity is the polarization of the C=O bond due to the high electronegativity of the oxygen atom. This effect is further enhanced by the strong electron-withdrawing inductive effect (-I effect) of the adjacent bromine atom.[4][7] This dual influence significantly increases the partial positive charge ($\delta+$) on the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to unsubstituted cyclohexanone.[7][9]

Molecular Orbital (MO) Theory

From an MO perspective, the enhanced reactivity can be explained by the interaction between the π^* (antibonding) orbital of the carbonyl group and the σ^* (antibonding) orbital of the C-Br bond.[4] This interaction leads to a new, lower-energy Lowest Unoccupied Molecular Orbital (LUMO).[4] A lower-energy LUMO is more energetically accessible for the Highest Occupied

Molecular Orbital (HOMO) of an incoming nucleophile, thereby lowering the activation energy of the reaction and increasing the reaction rate.[4]

Conformational Analysis

2-Bromocyclohexanone exists as an equilibrium between two chair conformers, with the bromine atom occupying either an axial or an equatorial position.[10][11] The position of this equilibrium is highly dependent on the solvent.

- In nonpolar solvents (e.g., CCl_4), the axial conformer is favored (up to 74%), driven by stereoelectronic effects.[1][12]
- In polar solvents (e.g., DMSO), the equatorial conformer is stabilized through dipole-dipole interactions and becomes the predominant form (up to 70%).[1][12]

This conformational flexibility can influence the steric accessibility of the carbonyl group to incoming nucleophiles, thereby affecting reaction rates and stereochemical outcomes.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of 2-Bromocyclohexanone

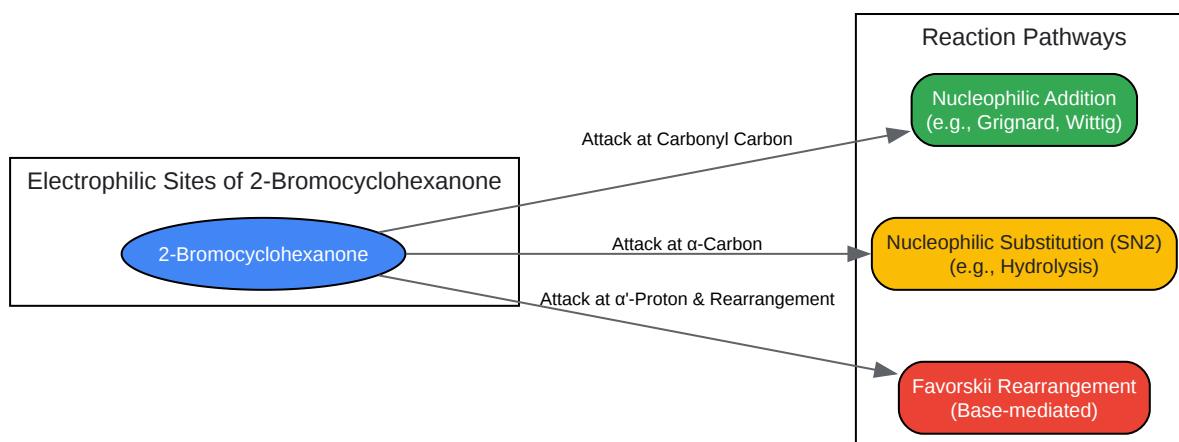

Property	Value	Citation(s)
Molecular Formula	$\text{C}_6\text{H}_9\text{BrO}$	[1][3][9]
Molecular Weight	177.04 g/mol	[3][13][14]
CAS Number	822-85-5	[3][9]
Appearance	Colorless to pale yellow liquid or crystalline solid	[1][9]
Boiling Point	196-198 °C	[3]
Solubility	Soluble in common organic solvents; limited in water	[3][9]
Polar Surface Area	17.07 \AA^2	[3]
Vapour Pressure	0.191 mmHg at 25°C	[3]

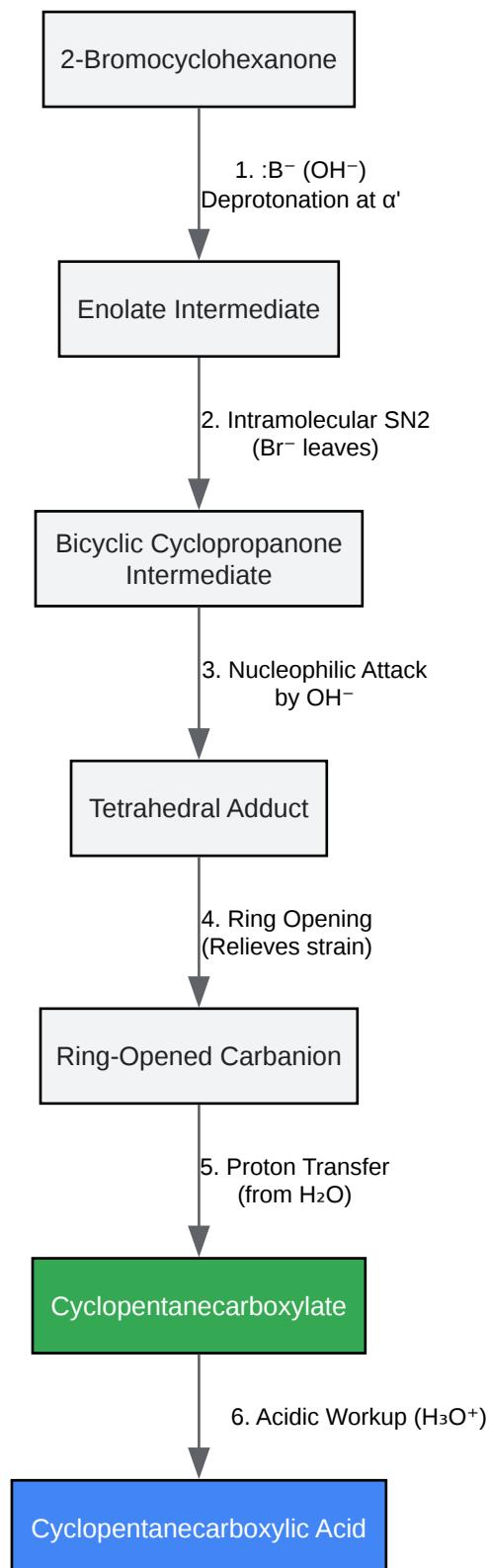
Table 2: Conformational Equilibrium Data

Solvent	% Axial Conformer	% Equatorial Conformer	Free Energy Difference (ΔG° , E_{eq} - E_{ax})	Citation(s)
Vapor Phase	-	-	1.15 kcal/mol	[12]
Carbon Tetrachloride (CCl_4)	74%	26%	0.6 kcal/mol	[1][12]
Dimethyl Sulfoxide (DMSO)	30%	70%	-0.5 kcal/mol	[1][12]

Key Reaction Pathways and Mechanisms

The dual electrophilicity of **2-Bromocyclohexanone** allows for a variety of transformations.

[Click to download full resolution via product page](#)


Caption: Logical relationship of reaction pathways for **2-Bromocyclohexanone**.

Nucleophilic Addition to the Carbonyl Group

The electron-deficient carbonyl carbon readily undergoes addition reactions with various nucleophiles, including organometallic reagents (Grignard, organolithium) and ylides (Wittig reaction), to form new carbon-carbon bonds.^[2] These reactions are fundamental for extending the carbon skeleton.

Favorskii Rearrangement

A hallmark reaction of α -haloketones with non-enolizable α' -positions is the Favorskii rearrangement.^[6] Treatment of **2-Bromocyclohexanone** with a base, such as sodium hydroxide, leads to the formation of a rearranged product, cyclopentanecarboxylic acid.^{[8][15]}

[Click to download full resolution via product page](#)

Caption: Mechanism of the Favorskii rearrangement of **2-Bromocyclohexanone**.

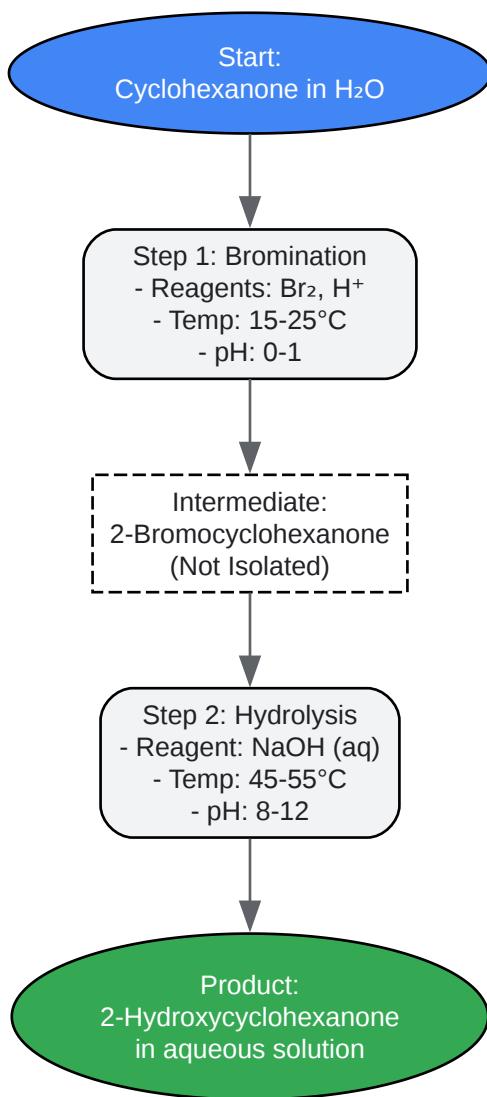
Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Bromocyclohexanone via Bromination of Cyclohexanone

This protocol is adapted from established industrial processes for the α -bromination of ketones.
[16][17]

Reagents and Materials:

- Cyclohexanone
- Bromine (Br_2) or an aqueous solution of Hydrogen Bromide (HBr) with a halogenate salt (e.g., NaClO_3)
- Mineral Acid (e.g., H_2SO_4 or HCl) to maintain pH
- Water
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath


Procedure:

- Charge a round-bottom flask with cyclohexanone and water to create a two-phase system.[1]
- Cool the flask in an ice bath to 0-10 °C.
- Adjust the pH of the aqueous medium to between 0 and 1 using a mineral acid. The reaction should not exceed a pH of 4.[16]
- Slowly add bromine (or the HBr/halogenate salt mixture) dropwise to the stirred solution.
- Maintain the reaction temperature between 15 and 25 °C. The reaction is exothermic and requires careful temperature control to prevent over-bromination.[16]
- After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion.

- The resulting **2-Bromocyclohexanone** is often used directly in subsequent steps without isolation. If isolation is required, the organic layer can be separated, washed with a mild base (e.g., NaHCO_3 solution) and brine, dried over an anhydrous salt (e.g., MgSO_4), and purified by vacuum distillation.[1]

Protocol 2: One-Pot Synthesis of 2-Hydroxycyclohexanone via Hydrolysis

This protocol demonstrates a common nucleophilic substitution reaction at the α -carbon, often performed without isolating the hazardous **2-Bromocyclohexanone** intermediate.[1][16]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the one-pot synthesis of 2-hydroxycyclohexanone.

Procedure:

- Following the synthesis of **2-Bromocyclohexanone** as described in Protocol 1, do not isolate the product.
- Carefully add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture to raise the pH to between 8 and 12.[\[1\]](#)
- Heat the mixture to a temperature between 45 and 55 °C to facilitate the hydrolysis reaction.
[\[1\]](#)[\[16\]](#)
- Stir for several hours until the reaction is complete (monitor by TLC or GC).
- After cooling, neutralize the mixture. The product, 2-hydroxycyclohexanone, is typically obtained as an aqueous solution and can be extracted with an appropriate organic solvent.
[\[16\]](#)

Protocol 3: Favorskii Rearrangement to Cyclopentanecarboxylic Acid

This protocol details the base-mediated rearrangement of **2-Bromocyclohexanone**.[\[8\]](#)[\[15\]](#)

Reagents and Materials:

- **2-Bromocyclohexanone**
- Sodium Hydroxide (NaOH), aqueous solution
- Diethyl ether or other suitable organic solvent
- Concentrated Hydrochloric Acid (HCl)
- Separatory funnel, round-bottom flask, reflux condenser

Procedure:

- Dissolve **2-Bromocyclohexanone** (1.0 eq) in a suitable solvent like diethyl ether in a round-bottom flask.[15]
- Add an aqueous solution of sodium hydroxide.
- Heat the biphasic mixture to reflux and stir vigorously for 4-6 hours.[15]
- After cooling to room temperature, transfer the mixture to a separatory funnel and separate the aqueous layer.
- Wash the organic layer with a small amount of water and combine all aqueous layers.[15]
- Cool the combined aqueous layers in an ice bath and carefully acidify to a pH of ~2 with concentrated HCl. The product, cyclopentanecarboxylic acid, will precipitate.[15]
- Extract the acidified aqueous layer with diethyl ether.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or distillation.

Conclusion

The electrophilic nature of the carbonyl group in **2-Bromocyclohexanone** is significantly enhanced by the α -bromo substituent, making it a highly reactive and versatile intermediate in organic synthesis. The molecule's dual electrophilic sites allow for a diverse range of chemical transformations, including nucleophilic additions, substitutions, and complex rearrangements. A thorough understanding of the electronic, steric, and solvent effects that govern its reactivity is essential for researchers, scientists, and drug development professionals to effectively design and implement synthetic strategies for the creation of novel pharmaceuticals and other high-value chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromocyclohexanone | 822-85-5 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. α -Halo ketone - Wikipedia [en.wikipedia.org]
- 7. The Chemistry of α -Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. CAS 822-85-5: 2-Bromocyclohexanone | CymitQuimica [cymitquimica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-Bromocyclohexanone | C₆H₉BrO | CID 11789758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. EP0173198A2 - Process for the preparation of 2-hydroxy-cyclohexanone(1) - Google Patents [patents.google.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [Electrophilic nature of the carbonyl group in 2-Bromocyclohexanone.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249149#electrophilic-nature-of-the-carbonyl-group-in-2-bromocyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com